molecular formula C10H10F2O2 B3363579 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene CAS No. 103467-04-5

2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene

Cat. No.: B3363579
CAS No.: 103467-04-5
M. Wt: 200.18 g/mol
InChI Key: JSJPBAMVQLMHHD-UHFFFAOYSA-N
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Description

2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and two methyl groups attached to a benzodioxene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the benzodioxene ring. One common method involves the reaction of 3,3-dimethyl-1,4-benzodioxene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2-Difluoro-3,3-dimethyl-2,3-dihydro-benzodioxane
  • 2,2-Dimethyl-3,3-difluoro-benzodioxene

Comparison: Compared to similar compounds, 2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethyl-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-9(2)10(11,12)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJPBAMVQLMHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2=CC=CC=C2O1)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene
Reactant of Route 2
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene
Reactant of Route 3
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene
Reactant of Route 4
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene
Reactant of Route 5
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene
Reactant of Route 6
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene

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